molecular formula C12H18O2 B14699278 2,5-Dicyclopropylhex-3-yne-2,5-diol CAS No. 24297-13-0

2,5-Dicyclopropylhex-3-yne-2,5-diol

Cat. No.: B14699278
CAS No.: 24297-13-0
M. Wt: 194.27 g/mol
InChI Key: SITNYJAYXKCBFH-UHFFFAOYSA-N
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Description

2,5-Dicyclopropylhex-3-yne-2,5-diol is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of two cyclopropyl groups attached to a hex-3-yne backbone, with hydroxyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dicyclopropylhex-3-yne-2,5-diol typically involves the following steps:

    Alkyne Formation: The formation of the hex-3-yne backbone can be accomplished through coupling reactions, such as the Sonogashira coupling, using appropriate alkynyl halides and palladium catalysts.

    Hydroxylation: The hydroxyl groups at the 2 and 5 positions can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and coupling reactions, followed by purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dicyclopropylhex-3-yne-2,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The alkyne moiety can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Ethers, esters.

Scientific Research Applications

2,5-Dicyclopropylhex-3-yne-2,5-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dicyclopropylhex-3-yne-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl groups and hydroxyl functionalities contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hexyne-2,5-diol: Similar backbone but lacks cyclopropyl groups.

    2,5-Dimethyl-3-hexyne-2,5-diol: Contains methyl groups instead of cyclopropyl groups.

    2-Butyne-1,4-diol: Shorter alkyne backbone with hydroxyl groups at different positions.

Uniqueness

2,5-Dicyclopropylhex-3-yne-2,5-diol is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can enhance its reactivity and binding interactions compared to similar compounds.

Properties

CAS No.

24297-13-0

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2,5-dicyclopropylhex-3-yne-2,5-diol

InChI

InChI=1S/C12H18O2/c1-11(13,9-3-4-9)7-8-12(2,14)10-5-6-10/h9-10,13-14H,3-6H2,1-2H3

InChI Key

SITNYJAYXKCBFH-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(C)(C1CC1)O)(C2CC2)O

Origin of Product

United States

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